molecular formula C13H19NO3 B554726 O-tert-Butyl-L-tyrosine CAS No. 18822-59-8

O-tert-Butyl-L-tyrosine

Cat. No.: B554726
CAS No.: 18822-59-8
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-NSHDSACASA-N
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Description

O-tert-Butyl-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is protected by a tert-butyl group. This modification enhances the compound’s stability and makes it useful in various synthetic applications, particularly in peptide synthesis. The molecular formula of this compound is C13H19NO3, and it has a molecular weight of 237.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-tert-Butyl-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine. One common method includes the following steps:

    Esterification: L-tyrosine is first esterified to form L-tyrosine methyl ester hydrochloride.

    Protection: The hydroxyl group is then protected by reacting with isobutene in the presence of sulfuric acid to form this compound methyl ester.

    Hydrolysis: The ester is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: O-tert-Butyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-tert-Butyl-L-tyrosine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: O-tert-Butyl-L-tyrosine is unique due to its specific protection of the hydroxyl group on the phenyl ring, which is crucial for certain synthetic applications. This protection allows for selective reactions and the synthesis of complex peptides without interference from the hydroxyl group .

Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428576
Record name O-tert-Butyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-59-8
Record name O-tert-Butyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, O-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of modifying tyrosine with an O-tert-butyl group in peptide synthesis?

A1: The O-tert-butyl group serves as a protecting group for the hydroxyl (-OH) functionality of tyrosine during peptide synthesis. [, ] This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is obtained. [, ] The tert-butyl group can be removed later under specific acidic conditions.

Q2: Can you explain the role of Trp222 in diketoreductase (DKR) and how substituting it with O-tert-butyl-L-tyrosine affects the enzyme's function?

A3: Trp222 in DKR acts as a "gatekeeper," controlling substrate entry into the enzyme's active site and influencing its enantioselectivity. [] Replacing Trp222 with this compound alters the enzyme's overall structure, particularly the entrance tunnel to the active center. [] This substitution modifies the substrate binding orientation, leading to an inversion of the enantiopreference of DKR toward the substrate 2-chloro-1-phenylethanone. []

Q3: What analytical techniques were used to characterize the self-assembled structures formed by this compound and other modified amino acids?

A5: Researchers employed various microscopic and spectroscopic techniques to characterize the self-assembled structures. [] Microscopic methods likely included electron microscopy (e.g., SEM, TEM) for visualizing the morphology of the structures. Spectroscopic analysis probably involved techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and their interactions within the assemblies, and nuclear magnetic resonance (NMR) spectroscopy to investigate the molecular organization and dynamics within the structures. []

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